CDC801

概要

説明

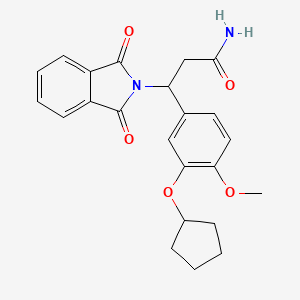

CC-1088は、ホスホジエステラーゼ4の阻害剤として機能するサリドマイド類似体です。 これは、炎症性疾患および骨髄異形成症候群の潜在的な治療のためにCelgene Corporationによって開発されました .

準備方法

合成経路および反応条件

CC-1088の合成は、ホスホジエステラーゼ4に対するその阻害効果を高めるために、サリドマイド構造の改変を含みます。 特定の合成経路および反応条件は、Celgene Corporationの独自の技術であり、詳細については公表されていません。 ニトロ化、還元、環化などの複数の有機反応ステップが含まれていることは知られています。

工業生産方法

CC-1088の工業生産は、研究開発段階で開発された最適化された合成経路に従う可能性が高くなります。 これには、大規模な有機合成技術が含まれ、最終製品の高純度と高収率が保証されます。 生産プロセスには、化合物の均一性と安全性を確保するための厳格な品質管理対策も含まれます。

化学反応の分析

反応の種類

CC-1088は、次のものを含むさまざまな化学反応を起こします。

酸化: この反応は、化合物に酸素を加えるか、化合物から水素を削除することを含みます。

還元: この反応は、化合物に水素を加えるか、化合物から酸素を削除することを含みます。

置換: この反応は、化合物中の1つの原子または原子群を別の原子または原子群と置き換えることを含みます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

置換: 一般的な試薬には、酸性または塩基性環境などのさまざまな条件下でハロゲンと求核剤が含まれます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらし、還元はアミン誘導体をもたらす可能性があります。 置換反応は、さまざまな置換されたCC-1088類似体の形成をもたらす可能性があります。

科学研究への応用

科学的研究の応用

作用機序

CC-1088は、腫瘍壊死因子αの産生に関与する酵素であるホスホジエステラーゼ4を阻害することにより、その効果を発揮します。 この酵素を阻害することにより、CC-1088は、炎症の重要なメディエーターである腫瘍壊死因子αのレベルを低下させます . この化合物はまた、ミエローマ細胞と内皮細胞の共培養における血管内皮増殖因子とインターロイキン-6の産生を阻害することにより、ミエローマ細胞のアポトーシスを誘導します .

類似の化合物との比較

類似の化合物

アプレミラスト(CC-10004): Celgene Corporationによって開発された別のサリドマイド類似体であり、これもホスホジエステラーゼ4阻害剤です.

CC-1088の独自性

CC-1088は、他の類似の化合物と比較して、ホスホジエステラーゼ4に対する阻害効果を高める特定の構造修飾が特徴です。 アプレミラスト(CC-10004)は臨床使用に適した化合物であることが判明しましたが、CC-1088の独自の構造と作用機序は、選択的サイトカイン阻害薬の開発に関する貴重な洞察を提供します .

類似化合物との比較

Similar Compounds

Apremilast (CC-10004): Another thalidomide analogue developed by Celgene Corporation, which is also a phosphodiesterase 4 inhibitor.

Thalidomide: The parent compound from which CC-1088 is derived, known for its immunomodulatory and anti-inflammatory properties.

Uniqueness of CC-1088

CC-1088 is unique in its specific structural modifications that enhance its inhibitory effects on phosphodiesterase 4 compared to other similar compounds. While Apremilast (CC-10004) was found to be a preferable compound for clinical use, CC-1088’s unique structure and mechanism of action provide valuable insights into the development of selective cytokine inhibitory drugs .

特性

IUPAC Name |

3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYUBCCTNHWSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192819-27-5 | |

| Record name | CDC-801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDC-801 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CDC-801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

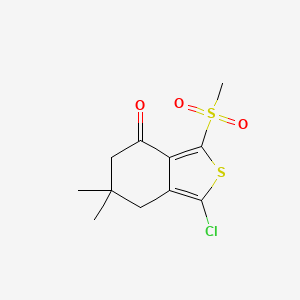

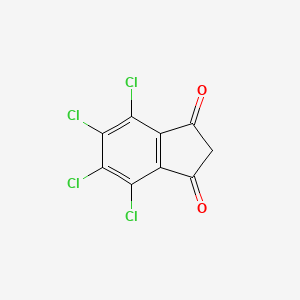

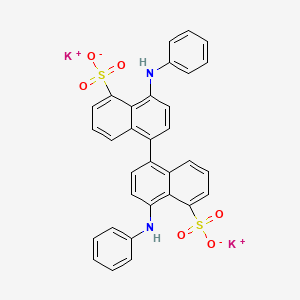

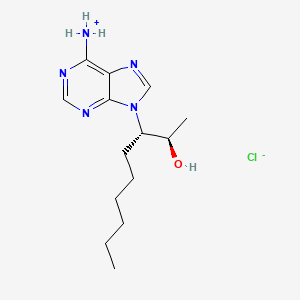

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

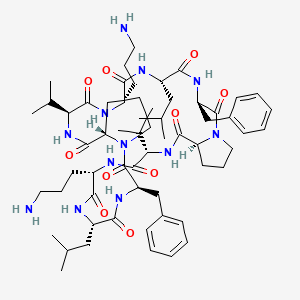

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)